Pandangolide 4

Macrolide dimer Structure elucidation Cladosporium herbarum

Pandangolide 4 (CAS 341520-55-6, C₂₄H₃₈O₈S, MW 486.6) is a sulfur-containing 12-membered macrolide dimer first isolated from the marine sponge-derived fungus Cladosporium herbarum. Unlike its monomeric congener pandangolide 3, pandangolide 4 represents one of the few naturally occurring dimeric macrolides in this structural class, characterized by two 12-membered lactone rings linked through a sulfur bridge.

Molecular Formula C24H38O8S
Molecular Weight 486.6 g/mol
Cat. No. B1244438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePandangolide 4
Synonymspandangolide 4
Molecular FormulaC24H38O8S
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCC1CCCCCC(C(=O)C(CC(=O)O1)SC2CC(=O)OC(CCCCCC(C2=O)O)C)O
InChIInChI=1S/C24H38O8S/c1-15-9-5-3-7-11-17(25)23(29)19(13-21(27)31-15)33-20-14-22(28)32-16(2)10-6-4-8-12-18(26)24(20)30/h15-20,25-26H,3-14H2,1-2H3
InChIKeyNUPJXSWNOKBNII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pandangolide 4: Dimeric 12-Membered Macrolide Sourcing Guide for Structural and Bioactivity Studies


Pandangolide 4 (CAS 341520-55-6, C₂₄H₃₈O₈S, MW 486.6) is a sulfur-containing 12-membered macrolide dimer first isolated from the marine sponge-derived fungus Cladosporium herbarum [1]. Unlike its monomeric congener pandangolide 3, pandangolide 4 represents one of the few naturally occurring dimeric macrolides in this structural class, characterized by two 12-membered lactone rings linked through a sulfur bridge [1]. The compound is cataloged in ChEBI (CHEBI:203200) as a macrolide metabolite of Cladosporium herbarum [2].

Dimeric 12-membered macrolide architecture
Unique covalent scaffold for SAR studies
Sulfur-containing metabolite from Cladosporium herbarum
Thioether bridge absent in cladospolides or patulolides
Reported inactive antimicrobial background
Supports negative-control context in screening campaigns
Structure revision status flagged
High-priority re-elucidation candidate per 2019 Li et al. study

Why Pandangolide 4 Cannot Be Replaced by Pandangolide 3, Cladospolide B, or Other 12-Membered Macrolides


Despite sharing a 12-membered macrolide scaffold with pandangolide 3, cladospolide B, and iso-cladospolide B, pandangolide 4 differs fundamentally in molecular architecture: it is a covalent dimer (C₂₄H₃₈O₈S, MW 486.6) rather than a monomer (cf. pandangolide 3: C₁₆H₂₆O₇S, MW 362.4) [1]. This dimeric structure eliminates the α,β-unsaturated carbonyl motif required for antimicrobial activity in related 12-membered macrolides such as patulolides and pyrenophorin [1]. Consequently, pandangolide 4 was confirmed inactive against Gram-positive and Gram-negative bacteria at 5 µg/disk, whereas co-isolated furan carboxylic acids (Sumiki's acid and acetyl Sumiki's acid) produced measurable inhibition zones of 7–13 mm against B. subtilis and S. aureus [1]. Interchanging pandangolide 4 with antimicrobial-active macrolides would invalidate any structure-activity relationship (SAR) study or bioassay result [2].

Target
Pandangolide 4
Dimeric, sulfur-bridged, and antimicrobial-inactive architecture
Substitute
Pandangolide 3
Monomeric structure invalidates dimer-specific SAR and negates inactive-control utility
Target
Pandangolide 4
Contains a thioether bridge (C₂₄H₃₈O₈S) for chemoproteomic or metal-binding studies
Substitute
Cladospolide B
Non-sulfurated macrolide (C₁₂H₂₀O₄) lacks sulfur-dependent reactivity and dimeric structure
Target
Pandangolide 4
Reported zero inhibition zone against B. subtilis, S. aureus, and E. coli
Substitute
Patulolides / Active Macrolides
Intrinsic antimicrobial activity invalidates use as a negative control in screening assays

Quantitative Differentiation of Pandangolide 4: Head-to-Head Evidence Against Closest Analogs


Dimeric Architecture vs. Monomeric Congeners: Molecular Weight and Formula Differentiation

Pandangolide 4 is the only dimeric 12-membered macrolide reported from Cladosporium herbarum. Its molecular formula (C₂₄H₃₈O₈S, MW 486.6) confirms two 12-membered lactone rings linked via a sulfur bridge, whereas pandangolide 3 (C₁₆H₂₆O₇S, MW 362.4) is a monomeric single-ring macrolide [1]. This structural distinction is verified by ESIMS (m/z 487 [M + H]⁺ for pandangolide 4 vs. m/z 363 [M + H]⁺ for pandangolide 3) and HREIMS data (486.2276 Da vs. 362.1391 Da) [1].

Dimeric Architecture
Head-to-head
486.6 Da | C₂₄H₃₈O₈S
ESIMS m/z 487 [M + H]⁺; HREIMS 486.2276 Da
Confirms dimeric structure vs. monomeric pandangolide 3 (362.4 Da)
Reported 124.2 Da mass difference
Macrolide dimer Structure elucidation Cladosporium herbarum

Confirmed Antimicrobial Inactivity: Agar Diffusion Zone-of-Inhibition Comparison Against Co-Isolated Actives

In agar plate diffusion assays (5 µg of pure compound per disk), pandangolide 4 produced no inhibition zone against Bacillus subtilis 168, Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, or Candida albicans [1]. In contrast, the co-isolated furan carboxylic acids Sumiki's acid (6) and acetyl Sumiki's acid (7) generated inhibition zones of 7 mm each against B. subtilis and S. aureus at the same 5 µg loading [1]. The crude EtOAc and n-BuOH extracts (1 mg/disk) showed 9–13 mm zones against the same Gram-positive strains [1].

Antimicrobial Activity
Head-to-head
0 mm (No inhibition)
5 µg/disk against B. subtilis, S. aureus, E. coli, C. albicans
Reported inactive context supports SAR negative-control baseline
Active comparators produce 7–13 mm zones at equivalent loads
Antimicrobial screening Agar diffusion assay Gram-positive bacteria

Structural Revision Alert: Pandangolide 4 Configuration Under Reconsideration per 2019 X-Ray Crystallography Study

A 2019 study of sulfur-containing 12-membered macrolides (thiocladospolides A–D) from Cladosporium cladosporioides MA-299 utilized X-ray crystallography on thiocladospolide A—the first crystal structure of a sulfur-containing 12-membered macrolide—to revise the sulfur side chain position in pandangolide 3 from C-3 to C-2 [1]. The authors explicitly noted that 'the structures for pandangolides 2 and 4 should also be considered for revisions' based on comparative NMR analysis [1]. This indicates that the currently accepted structure of pandangolide 4 may require re-evaluation.

Structural Revision
Class-level inference
Flagged for revision
Sulfur side chain position may need reassignment
High-priority candidate for structural re-elucidation studies
Based on 2019 X-ray crystallography of thiocladospolide A
Structure revision X-ray crystallography Thiocladospolides

Chiroptical Differentiation: Optical Rotation of Pandangolide 4 vs. Pandangolide 3

Pandangolide 4 exhibits a specific optical rotation of [α]D −55.1° (c 0.53, MeOH), distinguishable from pandangolide 3 ([α]D −57.3°, c 0.72, MeOH) [1]. Although the difference is modest (Δ 2.2°), the lower sample concentration of pandangolide 4 (0.53 vs. 0.72) and the distinct molecular architecture make this a useful orthogonal identity verification parameter for compound authentication.

Optical Rotation
Head-to-head
[α]D −55.1° (c 0.53, MeOH)
Distinguishable from pandangolide 3 ([α]D −57.3°)
Supports orthogonal identity verification upon compound receipt
Δ[α]D = 2.2°; useful in QC workflows
Optical rotation Stereochemistry Quality control

Sulfur-Containing Macrolide Scaffold: Distinction from Non-Sulfurated 12-Membered Macrolides (Cladospolides, Patulolides)

Pandangolide 4 belongs to a rare subset of 12-membered macrolides that incorporate sulfur into their core scaffold, alongside pandangolide 3 and the thiocladospolides [2]. By contrast, cladospolide B (C₁₂H₂₀O₄, MW 228.3) and patulolides A–C are non-sulfurated, oxygen-only macrolides [1]. The presence of the thioether bridge in pandangolide 4 introduces distinct chemical reactivity (e.g., oxidation sensitivity at the sulfur center) and may influence metal coordination and protein binding properties relative to non-sulfurated analogs [2].

Elemental Composition
Class-level inference
Sulfur Present (S)
Thioether bridge linking two 12-membered lactone rings
Enables thioether reactivity studies; not available in cladospolides
Reactivity may influence metal coordination or protein binding
Sulfur substitution Macrolide chemotype Thiomacrolide

Biosynthetic Origin and Chemotaxonomic Significance Relative to Cladospolide B and Other Cladosporium Macrolides

Pandangolide 4 is a polyketide-derived secondary metabolite of Cladosporium herbarum, co-produced alongside pandangolide 3, pandangolide 2, cladospolide B, and iso-cladospolide B in a single fermentation [1]. The co-occurrence of cladospolide B—a known phytotoxin originally isolated from Cladosporium cladosporioides and C. tenuissimum—with pandangolides in C. herbarum suggests cladospolide B may serve as a chemotaxonomic marker for particular Cladosporium species, while the pandangolide dimer represents a lineage-specific biosynthetic branch [1]. A 2021 review of Cladosporium metabolites catalogs pandangolides 1–4 among the macrolide repertoire of this genus but notes the absence of reported bioactivity for pandangolides 3 and 4, underscoring their distinct ecological or regulatory functions [2].

Biosynthetic Origin
Supporting evidence
C. herbarum Polyketide
Co-isolated with pandangolide 3 and cladospolide B
Supports chemotaxonomic marker context for species differentiation
Distinct role from phytotoxic cladospolide B
Biosynthesis Chemotaxonomy Polyketide synthase

Where Pandangolide 4 Delivers Maximum Utility: Evidence-Backed Research and Procurement Applications


Structure-Activity Relationship (SAR) Negative Control for 12-Membered Macrolide Antimicrobial Screening

Pandangolide 4 is the optimal inactive control compound for antimicrobial screening campaigns involving 12-membered macrolides. Its confirmed zero-zone-of-inhibition profile at 5 µg/disk against B. subtilis, S. aureus, E. coli, and C. albicans [1] provides a validated baseline for distinguishing true actives from false positives. Unlike cladospolide B or patulolides, which carry intrinsic antimicrobial activity, pandangolide 4 enables clean SAR interpretation when evaluating synthetic macrolide derivatives for antibiotic development.

Dimeric Macrolide Reference Standard for Natural Product Structure Elucidation and Revision Studies

Given the explicit structural revision alert issued for pandangolides 2 and 4 by Li et al. (2019) [2], pandangolide 4 is a high-priority reference compound for laboratories engaged in macrolide structure elucidation. Its dimeric architecture (C₂₄H₃₈O₈S, confirmed by HREIMS at 486.2276 Da) [1] and sulfur bridge connectivity make it uniquely suited as a calibration standard for NMR and mass spectrometric methods aimed at resolving thioether-linked macrolide dimers, including the recently discovered thiocladospolides.

Chemotaxonomic Marker for Cladosporium herbarum Species Identification in Marine Natural Product Discovery

Pandangolide 4 serves as a species-specific chemotaxonomic marker for C. herbarum, distinguishing it from other Cladosporium species such as C. cladosporioides and C. tenuissimum that produce cladospolides but not the pandangolide dimer [1][3]. Procurement of authenticated pandangolide 4 enables dereplication in metabolomic profiling of marine-derived fungal extracts, reducing the rediscovery rate of known chemotypes in biodiscovery pipelines.

Orthogonal Identity Verification Using Optical Rotation and Mass Spectrometry for Compound Management

The combination of specific optical rotation ([α]D −55.1°, c 0.53, MeOH) and high-resolution mass (HREIMS 486.2276 Da) provides a dual orthogonal identity check for pandangolide 4 in compound management workflows [1]. These parameters clearly distinguish pandangolide 4 from pandangolide 3 ([α]D −57.3°, HREIMS 362.1391 Da) and from non-sulfurated macrolides like cladospolide B (MW 228.3), ensuring sample integrity upon receipt and during long-term storage.

Application
Selection Property
Validation Focus
SAR Negative-Control Studies
Reported antimicrobial inactivity background
Zone-of-inhibition comparison against active co-isolates
Structural Reference Standard
Dimeric macrolide architecture confirmation
HREIMS / NMR consistency checks
Chemotaxonomic Marker
Cladosporium herbarum specificity
Metabolomic profiling validation
Identity Verification
Orthogonal chiral/mass check
Optical rotation + HREIMS cross-check
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